8-Methoxycoumarin

Descripción

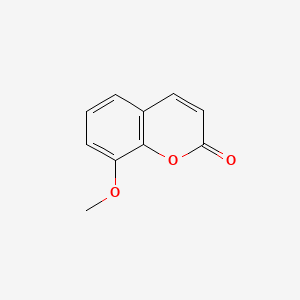

Structure

3D Structure

Propiedades

IUPAC Name |

8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-4-2-3-7-5-6-9(11)13-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRDTKMYQDXVGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334258 | |

| Record name | 8-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-81-0 | |

| Record name | 8-Methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-METHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3OIY9A2QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 8 Methoxycoumarin Analogues

Classical and Modern Synthetic Approaches to 8-Methoxycoumarin Core Structures

The foundational this compound ring system is typically assembled through well-established condensation reactions. These methods provide access to key precursors that are pivotal for further derivatization.

Cyclocondensation reactions are the cornerstone for constructing the coumarin (B35378) nucleus. The Knoevenagel condensation is a particularly prominent method for synthesizing the this compound core structure. gaacademy.orgnih.govmdpi.com This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group. google.com For this compound synthesis, 3-methoxy-2-hydroxybenzaldehyde (o-vanillin) is a common starting material. gaacademy.orgnih.govfrontiersin.org

In a representative synthesis, 3-methoxy-2-hydroxybenzaldehyde is reacted with diethyl malonate in the presence of a basic catalyst like piperidine. nih.govmdpi.com The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization (lactonization) to form the benzopyran-2-one ring system, yielding ethyl this compound-3-carboxylate. gaacademy.orgnih.gov

Another classical method for coumarin synthesis is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgiiste.orgorganic-chemistry.org The mechanism begins with a transesterification, followed by an intramolecular ring-closing reaction. wikipedia.org While broadly applicable, the Knoevenagel approach using substituted salicylaldehydes is frequently cited for preparing specifically substituted coumarins like the 8-methoxy variant.

Table 1: Comparison of Common Cyclocondensation Reactions for Coumarin Synthesis

| Reaction | Reactants | Catalyst Type | Key Features |

| Knoevenagel Condensation | Salicylaldehyde derivative, Active methylene compound (e.g., diethyl malonate) | Basic (e.g., piperidine) | Highly versatile for substituted coumarins; proceeds under relatively mild conditions. gaacademy.orgmdpi.com |

| Pechmann Condensation | Phenol derivative, β-keto ester (e.g., ethyl acetoacetate) | Acidic (e.g., H₂SO₄, AlCl₃) | Requires simple starting materials; good yields for various coumarins. iiste.orgorganic-chemistry.org |

| Perkin Reaction | Salicylaldehyde derivative, Acetic anhydride (B1165640) | Basic (e.g., sodium acetate) | One of the earliest methods, often used for synthesizing coumarin itself. rsc.org |

| Wittig Reaction | Salicylaldehyde derivative, Phosphorus ylide | Varies | Involves the formation of a C=C bond, followed by lactonization. |

Ethyl this compound-3-carboxylate is a crucial and versatile intermediate synthesized via cyclocondensation. nih.govfrontiersin.orgmdpi.com This precursor is the starting point for a multitude of derivatization strategies aimed at introducing new functional groups and modifying the scaffold's properties. nih.gov

One fundamental derivatization is the hydrolysis of the ester group. Treatment of ethyl this compound-3-carboxylate with an acid such as 4N hydrochloric acid in acetic acid under reflux conditions yields this compound-3-carboxylic acid. nih.govfrontiersin.orgicm.edu.pl This carboxylic acid is itself a key intermediate for further reactions, such as the formation of amides and other derivatives. frontiersin.orgnih.gov

The ester can also be directly converted into other functional groups. For instance, it can undergo ammonolysis or react with various amines to form a range of carboxamide derivatives, as detailed in section 2.2.1. nih.govmdpi.comnih.gov Furthermore, the coumarin ring of the ester precursor can be subjected to reactions like halogenation prior to modifying the ester group, allowing for a planned, stepwise assembly of complex analogues. nih.gov

Table 2: Key Reactions Starting from Ethyl this compound-3-carboxylate

| Reaction Type | Reagents | Product | Reference |

| Hydrolysis | 4N HCl, Acetic Acid | This compound-3-carboxylic acid | nih.govfrontiersin.org |

| Ammonolysis | Ammonium (B1175870) Acetate (B1210297), fusion | This compound-3-carboxamide | nih.govmdpi.com |

| Condensation | 2-Aminophenol, DMF | N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide | mdpi.com |

| Halogenation | Bromine, Acetic Acid | Ethyl 5-bromo-8-methoxycoumarin-3-carboxylate | nih.gov |

Cyclocondensation Reactions in this compound Synthesis

Functionalization and Modification at Specific Positions of the this compound Scaffold

Functionalization of the pre-formed this compound scaffold allows for the fine-tuning of its chemical properties. Modifications are commonly introduced at the 3-position via the carboxylate precursor or directly onto the aromatic ring.

The synthesis of this compound-3-carboxamides is a widely explored area. researchgate.netresearchgate.net These compounds are typically prepared from ethyl this compound-3-carboxylate or its corresponding carboxylic acid. A common method involves the ammonolysis of the ethyl ester using ammonia (B1221849) generated from ammonium acetate under fusion conditions to produce the primary amide, this compound-3-carboxamide. nih.govmdpi.com

For the synthesis of N-substituted carboxamides, a two-step approach is often employed. First, this compound-3-carboxylic acid is converted to its more reactive acid chloride derivative using a reagent like thionyl chloride. nih.gov The subsequent condensation of this acid chloride with a primary or secondary amine, such as 3-aminophenol, affords the desired N-substituted-8-methoxycoumarin-3-carboxamide. nih.gov Alternatively, direct condensation of the ester with an amine, such as aniline (B41778) in refluxing dimethylformamide, can yield the corresponding carboxamide. nih.gov

Further modifications can be performed on the carboxamide products. For example, the primary amide can be acetylated with acetic anhydride to form N-(acetyl)this compound-3-carboxamide. nih.gov

Halogenation is a key strategy for modifying the electronic properties of the this compound scaffold. Bromination is the most frequently reported halogenation reaction for this system. nih.govmdpi.com Interestingly, the halogenation of this compound derivatives often proceeds with substitution on the benzene (B151609) ring rather than the pyrone ring, which contrasts with the typical reactivity of many other coumarins. scispace.com

Specifically, the bromination of ethyl this compound-3-carboxylate with bromine in glacial acetic acid results in the formation of ethyl 5-bromo-8-methoxycoumarin-3-carboxylate in good yield. nih.gov Similarly, direct bromination of this compound-3-carboxylic acid under similar conditions yields 5-bromo-8-methoxycoumarin-3-carboxylic acid. nih.govbibliotekanauki.pl This C-5 selectivity is also observed when N-substituted this compound-3-carboxamides are subjected to bromination. mdpi.comnih.gov For instance, reacting N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide with bromine in acetic acid produces the 5-bromo derivative. mdpi.com

Incorporating heterocyclic rings into the this compound structure is a significant strategy for generating novel chemical entities. These moieties are typically introduced at the 3-position of the coumarin ring, leveraging the reactivity of the functional groups established there.

One approach involves the conversion of this compound-3-carboxamide into a different heterocyclic system. For example, the carboxamide can serve as a precursor for synthesizing a 3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin derivative. mdpi.com

Another strategy uses 3-acyl-8-methoxycoumarin derivatives as building blocks. Condensation of 3-(2-bromoacetyl)-8-ethoxycoumarin with o-phenylenediamine (B120857) leads to the formation of a 3-(quinoxalin-2-yl)-8-ethoxycoumarin hydrobromide, demonstrating a method to fuse a quinoxaline (B1680401) ring system. mdpi.com In a similar fashion, reacting the same bromoacetyl precursor with thiourea (B124793) derivatives provides a route to 3-(2-aminothiazol-4-yl)-8-ethoxycoumarin. mdpi.com

The synthesis of imidazolidinone-containing coumarins has also been reported. 8-Methoxy-3-acetylcoumarin can be condensed with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. scialert.net Subsequent cyclization of this intermediate with ethyl chloroacetate (B1199739) yields a 3-[1-(this compound-3-yl)ethylidene amino]-4-oxo-imidazolidin-2-thione derivative. scialert.net

Introduction of Heterocyclic Moieties onto the this compound System

Oxazole-Containing this compound Derivatives

The synthesis of this compound derivatives bearing an oxazole (B20620) moiety has been achieved through multi-step reaction sequences starting from ethyl this compound-3-carboxylate. mdpi.com A key intermediate, this compound-3-carboxamide, is first synthesized. This is accomplished by the ammonolysis of ethyl this compound-3-carboxylate, for instance, by fusion with ammonium acetate. mdpi.com

The oxazole ring is then constructed. In one reported method, the this compound-3-carboxamide is reacted with 4-chlorophenacyl bromide and fused sodium acetate in dimethylformamide (DMF) under reflux conditions. mdpi.com This reaction yields 3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin. mdpi.com Further derivatization, such as bromination, can be carried out. For example, treating the oxazole-containing coumarin with bromine in glacial acetic acid at 60 °C results in the formation of the corresponding 5-bromo derivative, 5-Bromo-3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin. mdpi.com An alternative approach involves an oxidative cross-coupling reaction using a copper(II) chloride catalyst and tert-Butyl hydroperoxide (TBHP) as an oxidant to form fused oxazole-coumarin derivatives from 3-(benzylamino)-2H-chromen-2-one precursors. rsc.org

Pyridine (B92270) Hybrid this compound Analogues

The molecular hybridization approach is a prominent strategy for creating novel this compound analogues by incorporating pyridine moieties. nih.govresearchgate.netresearchgate.net This involves conjoining the this compound scaffold with various bioactive pharmacophores, including pyridine. nih.govresearchgate.net The synthesis of these hybrids is driven by the established biological activities of both coumarin and pyridine scaffolds. researchgate.net Pyridine derivatives are known to target various biological pathways, and their inclusion is intended to create multifunctional molecules. researchgate.net

One synthetic strategy involves creating coumarin-chalcone hybrids which can then be further reacted to form pyridine rings. researchgate.net For example, a series of coumarin-pyridine hybrids were synthesized and evaluated for their anticancer activity. researchgate.net These syntheses often leverage the reactivity of functional groups on the coumarin ring to build the pyridine or substituted pyridine ring system. nih.govresearchgate.net

Azacoumarin Analogues of this compound

Azacoumarins, also known as quinolinones, are analogues of coumarins where the oxygen atom in the heterocyclic ring is replaced by a nitrogen atom. bibliotekanauki.plresearchgate.neticm.edu.pl The synthesis of 8-methoxyazacoumarin derivatives often starts from precursors that can undergo cyclization to form the quinolinone core or by direct modification of a pre-formed coumarin structure.

One method involves the aminolysis of a coumarin derivative. For instance, N-(3-hydroxy)phenyl-8-methoxycoumarin-3-carboxamide can be converted to its azacoumarin analogue, N-(3-hydroxy)phenyl-8-methoxy-azacoumarin-3-carboxamide, by reacting it with an ammonia solution in ethanol (B145695) in the presence of anhydrous potassium carbonate under reflux. frontiersin.org This azacoumarin can then undergo further reactions, such as halogenation with bromine in glacial acetic acid, to yield brominated derivatives. frontiersin.orgnih.gov

Another synthetic route starts with the appropriate aminobenzaldehyde to build the azacoumarin core from the ground up, following similar condensation reactions used for coumarin synthesis. researchgate.net For example, ethyl 8-methoxyazacoumarin-3-carboxylate can be synthesized and subsequently hydrolyzed to 8-methoxyazacoumarin-3-carboxylic acid. bibliotekanauki.plresearchgate.net This key intermediate can then be derivatized, for instance, through bromination to yield 5-bromo-8-methoxyazacoumarin-3-carboxylic acid. bibliotekanauki.plresearchgate.net The variation in electron density and hydrogen bonding capacity between the nitrogen in azacoumarins and the oxygen in coumarins can significantly influence the reactivity and biological properties of the resulting compounds. nih.gov

Chalcone (B49325) and Acrylohydrazide Conjugation with this compound

Coupling this compound with chalcone and acrylohydrazide moieties is a strategy used to generate hybrid molecules with potential biological activities. nih.govresearchgate.netresearchgate.net The synthesis of these conjugates often utilizes the principles of molecular hybridization. nih.govresearchgate.net

For the synthesis of coumarin-chalcone hybrids, an Aldol condensation reaction is a common method. bas.bg This typically involves the reaction of a 3-acetyl-8-methoxycoumarin with a substituted aromatic aldehyde. bas.bg Researchers have synthesized series of these hybrids by conglomerating substituted chalcones with the this compound scaffold. researchgate.netresearchgate.net

Similarly, acrylohydrazide derivatives are conjugated with this compound to create another class of hybrid compounds. nih.govresearchgate.net Structure-activity relationship studies on these hybrids have indicated that substitutions on the phenyl ring of the chalcone or acrylohydrazide moiety, such as methoxy (B1213986) groups, can be crucial for their activity. nih.gov

Acetylation of this compound Derivatives

Acetylation is a common derivatization strategy applied to this compound analogues, typically to convert a hydroxyl group into an acetoxy group. mdpi.comfrontiersin.org This transformation is often performed to confirm the structure of a hydroxylated precursor or to modify the molecule's properties. mdpi.com

The standard reagent for this conversion is acetic anhydride, often used under reflux conditions. mdpi.comfrontiersin.org For example, N-(3-hydroxy)phenyl this compound-3-carboxamide has been converted to N-(3-acetoxy)phenyl this compound-3-carboxamide by heating with acetic anhydride. frontiersin.org Similarly, N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide was treated with acetic anhydride in a refluxing solution to produce the corresponding 2-(this compound-3-carboxamido)phenyl acetate. mdpi.com The success of the acetylation is confirmed by spectroscopic methods, noting the appearance of signals corresponding to the acetyl group's methyl and carbonyl functions in NMR spectra and the disappearance of the hydroxyl proton signal. frontiersin.orgnih.gov Acetylation can also be performed using acetyl chloride. google.com In some syntheses, an azacoumarin derivative, 5-bromo-8-methoxyazacoumarin-3-carboxylic acid, was heated under reflux with acetic anhydride to yield 2-acetoxy-5-bromo-8-methoxyquinoline-3-carboxylic acid. researchgate.net

Advanced Pharmacological Investigations and Mechanistic Insights of 8 Methoxycoumarin and Its Analogues

Anticancer Activity and Molecular Mechanisms

Recent pharmacological research has focused on the potential of 8-Methoxycoumarin and its derivatives as anticancer agents. These compounds have demonstrated significant activity against various cancer cell lines, operating through diverse molecular mechanisms. This section delves into the specific anticancer effects and the underlying molecular pathways of these compounds in hepatocellular carcinoma, breast cancer, and leukemia.

Antiproliferative Effects in Hepatocellular Carcinoma (HepG2 Cells)

A variety of this compound analogues have shown considerable cytotoxic and antiproliferative activities against the human hepatocellular carcinoma cell line, HepG2. frontiersin.orgnih.govnih.govresearchgate.netafricaresearchconnects.com

Notably, a series of newly synthesized this compound-3-carboxamides exhibited significant inhibitory effects on HepG2 cell growth. nih.govresearchgate.netafricaresearchconnects.comnih.gov Among these, one particular compound, designated as compound 5, displayed the most potent antiproliferative activity with an IC50 value of 0.9 µM. nih.govresearchgate.netafricaresearchconnects.comnih.gov This was more potent than the standard anticancer drug staurosporine (B1682477) (IC50 = 8.4 µM) and showed minimal impact on normal cells. nih.govresearchgate.netafricaresearchconnects.comnih.gov

Another study on N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues also identified a highly potent compound (compound 7) with an IC50 of 0.75 µM against HepG2 cells, again surpassing the efficacy of staurosporine (IC50 = 8.37 µM). frontiersin.orgnih.gov This class of compounds demonstrated selective antiproliferative activity against HepG2 cells with less dramatic cytotoxic effects on normal liver cells. frontiersin.org

Furthermore, molecular hybridization of this compound with substituted chalcones, acrylohydrazides, and pyridines has yielded hybrids with significant cytotoxic activity against HepG2 cells, with IC50 values ranging from 0.49 to 3.96 µM. nih.gov Specifically, coumarin-chalcone hybrids demonstrated promising activity with IC50 values between 0.65 and 2.02 µM. nih.gov These hybrids showed weak activity against the normal cell line WI-38, indicating a degree of selectivity towards tumor cells. nih.gov

The mechanism behind the antiproliferative activity of these analogues involves the induction of apoptosis, as evidenced by the activation of caspases. For instance, the investigated coumarin (B35378) hybrids were found to increase the expression levels of caspase-3 and caspase-9 proteins. nih.gov Additionally, some analogues were shown to inhibit β-tubulin polymerization, a critical process for cell division. nih.govresearchgate.netafricaresearchconnects.comnih.gov Molecular modeling has supported these findings, showing a high binding affinity of these compounds to the active site of the β-tubulin protein. africaresearchconnects.comnih.gov

Table 1: Antiproliferative Activity of this compound Analogues in HepG2 Cells

| Compound Type | Specific Analogue | IC50 (µM) vs. HepG2 | Reference Drug (IC50, µM) |

|---|---|---|---|

| This compound-3-carboxamide | Compound 5 | 0.9 | Staurosporine (8.4) |

| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide | Compound 7 | 0.75 | Staurosporine (8.37) |

| Coumarin-chalcone hybrid | - | 0.65-2.02 | - |

| Coumarin-acrylohydrazide/pyridine (B92270) hybrid | - | 0.49-3.96 | - |

Cytotoxic Activity in Breast Cancer Cell Lines (MCF-7, MDA-MB-231)

Novel 3-substituted this compound derivatives have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines, specifically MCF-7 and MDA-MB-231. mdpi.com In one study, a series of hybrid coumarin derivatives were synthesized starting from ethyl this compound-3-carboxylate. mdpi.com

Among the tested compounds, one derivative (Compound 6) was identified as the most effective against both MCF-7 and MDA-MB-231 cell lines, with IC50 values of 6.621 µM and 9.62 µM, respectively. mdpi.com Another compound (Compound 3) also showed strong cytotoxic activity with IC50 values of 9.165 µM against MCF-7 and 12.65 µM against MDA-MB-231. mdpi.com The cytotoxic effects of these compounds were compared to the standard chemotherapy drug staurosporine, which had an IC50 of 4.086 μM against MCF-7 and 7.03 μM against MDA-MB-231. mdpi.com

The mechanism of action for these promising compounds involves the inhibition of β-tubulin polymerization, as well as sulfatase and aromatase enzymes. mdpi.com Furthermore, the most potent compound was found to induce cell-cycle arrest at the S phase in the MCF-7 cell line and promote apoptosis. mdpi.com

Table 2: Cytotoxic Activity of 3-Substituted this compound Derivatives in Breast Cancer Cell Lines

| Compound | IC50 vs. MCF-7 (µM) | IC50 vs. MDA-MB-231 (µM) |

|---|---|---|

| Compound 3 | 9.165 | 12.65 |

| Compound 6 | 6.621 | 9.62 |

| Staurosporine (Reference) | 4.086 | 7.03 |

Effects on Leukemia Cancer Cell Lines (K562)

The anticancer potential of this compound derivatives extends to leukemia. Molecular hybridization has been employed to create coumarin-based hybrids by combining this compound with substituted chalcones, acrylohydrazides, and pyridines. nih.gov These hybrids have demonstrated significant cytotoxic activity against the K562 leukemia cell line, with IC50 values ranging from 0.49 to 3.96 µM. nih.gov

Notably, an acrylohydrazide hybrid (4c) exhibited the highest cytotoxic activity against the K562 cell line, with an impressive IC50 value of 0.49 µM. nih.gov Similar to their effects on liver cancer cells, these coumarin hybrids were found to induce apoptosis in K562 cells. This was confirmed by the increased expression of caspase-3 and caspase-9 proteins, as well as the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. nih.gov

Furthermore, cell cycle analysis of the most active coumarin-chalcone hybrid (2a) and the highly potent acrylohydrazide hybrid (4c) revealed that they induce apoptosis as a result of cell cycle arrest in the G2/M phase. nih.gov These findings highlight the potential of these this compound-based hybrids as promising leads for the development of new anticancer agents for leukemia. nih.gov

Table 3: Cytotoxic Activity of this compound Hybrids against K562 Leukemia Cells

| Compound Type | Specific Analogue | IC50 (µM) vs. K562 |

|---|---|---|

| Coumarin-chalcone hybrids | 2a-c | 0.65-2.02 |

| Coumarin-acrylohydrazide hybrid | 4c | 0.49 |

Modulation of Cell Cycle Progression by this compound Analogues

A key mechanism through which this compound and its analogues exert their anticancer effects is by modulating the cell cycle, leading to arrest at specific phases. This disruption of the normal cell division process ultimately triggers apoptosis in cancer cells.

Certain this compound-3-carboxamide analogues have been shown to induce cell cycle arrest during the G1/S phase in HepG2 liver cancer cells. nih.govnih.gov Flow cytometric analysis of HepG2 cells treated with a particularly potent analogue, compound 5, revealed a notable slowdown in cell growth during the G0/G1 and S phases. nih.gov The G0/G1 phase is a resting period where cells prepare for DNA replication, and the S phase is when DNA synthesis occurs. nih.gov By arresting the cells in this transition phase, the compound effectively halts proliferation. nih.govnih.gov

In addition to G1/S arrest, this compound analogues have also been found to induce cell cycle arrest at the G2/M checkpoint. nih.govresearchgate.netnih.gov This phase is critical as it is the final checkpoint before cells enter mitosis.

For instance, the same this compound-3-carboxamide (compound 5) that causes G1/S arrest also leads to an increase in the percentage of HepG2 cells arrested in the G2/M phase. nih.govresearchgate.netnih.gov The percentage of cells in the G2/M phase increased from 15.38% in untreated cells to 31.51% in treated cells. nih.gov This dual effect on both G1/S and G2/M phases suggests a multi-faceted mechanism of action contributing to its potent anticancer activity. nih.gov

Furthermore, coumarin-chalcone and acrylohydrazide hybrids of this compound have been shown to cause cell cycle arrest in the G2/M phase in K562 leukemia cells, subsequently leading to apoptosis. nih.gov This indicates that the ability to induce G2/M arrest is a common mechanistic feature of various bioactive this compound analogues across different cancer types.

S Phase Advancement Delay

Certain analogues of this compound have been identified to interfere with cell cycle progression, specifically by causing a delay in the S phase. This phase is critical for DNA synthesis, and its disruption is a key strategy in cancer therapy to halt cell proliferation. frontiersin.org

Investigations into a novel this compound derivative, referred to as Compound 6, revealed its capacity to induce cell-cycle arrest at the S phase in the MCF-7 breast cancer cell line. mdpi.com Flow cytometry analysis demonstrated that treatment with Compound 6 led to a notable accumulation of cells in the S phase, with the cell population increasing from a baseline of 29.66% in control cells to 45.12% after 48 hours. mdpi.com This S phase arrest was accompanied by a corresponding decrease in the percentage of cells in the G0-G1 phase (from 57.04% to 47.32%) and the G2-M phase (from 13.30% to 7.56%). mdpi.com

Similarly, another analogue, N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide (Compound 7), was found to induce cell cycle arrest in HepG-2 liver cancer cells. frontiersin.orgnih.gov The mechanism is believed to involve interference with DNA replication and the induction of DNA damage. nih.gov This activity leads to a significant increase in the percentage of cells within the S phase, thereby preventing the cells from proceeding through the cell cycle and undergoing division. frontiersin.org This disruption of normal cell cycle progression is a recognized mechanism by which anticancer agents can effectively inhibit the uncontrolled proliferation of cancer cells. frontiersin.org

| Compound | Cell Line | Effect on Cell Cycle | Percentage of Cells in S Phase (Treated vs. Control) | Reference |

| Compound 6 | MCF-7 | S Phase Arrest | 45.12% vs. 29.66% | mdpi.com |

| Compound 7 | HepG-2 | S Phase Arrest | Significant Increase | frontiersin.orgnih.gov |

Apoptosis Induction Pathways

A primary mechanism through which this compound and its derivatives exert their anti-proliferative effects is the induction of apoptosis, or programmed cell death. This process involves a series of controlled molecular steps that lead to the self-destruction of a cell, a critical pathway often dysregulated in cancer. researchgate.net Research has focused on several key pathways activated by these compounds to trigger apoptosis in cancer cells.

The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. researchgate.net Specifically, caspase-3 and caspase-7 are key executioner caspases. Once activated, they cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. frontiersin.org

Several studies have demonstrated that this compound analogues are potent activators of this pathway. For instance, a novel this compound-3-carboxamide, identified as Compound 5, was shown to significantly activate caspase-3/7 proteins in HepG2 liver cancer cells. researchgate.netafricaresearchconnects.comnih.govnih.gov This activation is a crucial step in the apoptotic cascade triggered by the compound. nih.gov The broader family of coumarins has also been widely reported to induce apoptosis through caspase activation. researchgate.netfrontiersin.org For example, other coumarin derivatives like esculetin (B1671247) and imperatorin (B1671801) have been shown to upregulate factors that lead to the activation of caspases, including caspase-3, -7, -8, and -9, in various cancer cell lines. researchgate.netfrontiersin.orgmdpi.com This consistent finding across multiple coumarin-based compounds underscores the importance of caspase activation in their mechanism of action. mdpi.comnih.gov

To quantitatively assess the induction of apoptosis, researchers employ methods such as Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry. frontiersin.orgnih.gov This technique allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells. biolegend.combosterbio.com In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. biolegend.com Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (like FITC) and binds to these exposed PS residues, identifying early apoptotic cells. biolegend.comfn-test.com Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells, where it binds to DNA. iqproducts.nl Therefore, cells stained with only Annexin V-FITC are in early apoptosis, while cells stained with both Annexin V-FITC and PI are in late apoptosis or necrosis. bosterbio.comiqproducts.nl

This assay has been used to confirm the pro-apoptotic activity of several this compound analogues. mdpi.com Treatment of HepG2 cells with Compound 5 resulted in apoptosis induction, as verified by Annexin V-FITC/PI screening. researchgate.netnih.gov Similarly, detailed analysis of HepG-2 cells treated with Compound 7 showed a substantial increase in the percentage of apoptotic cells at all stages compared to untreated controls. frontiersin.org Specifically, there was a significant rise in both Annexin V-FITC-positive cells (early apoptosis) and PI-positive cells (late apoptosis), confirming that the compound triggers the complete apoptotic pathway. frontiersin.org Further studies on another analogue in MCF-7 cells also revealed significant increases in both early and late-stage apoptosis following treatment. nih.gov

| Compound | Cell Line | Assay | Outcome | Reference |

| Compound 5 | HepG-2 | Annexin V-FITC/PI | Confirmed induction of apoptosis without significant necrosis. | researchgate.netnih.gov |

| Compound 7 | HepG-2 | Annexin V-FITC/PI | Substantial increase in early and late apoptotic cells. | frontiersin.org |

| Compound 5 (N-phenyl-5-bromo derivative) | MCF-7 | Annexin V-FITC/PI | Substantial increase in early and late-stage apoptosis. | nih.gov |

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic signals. nih.gov The family includes anti-apoptotic members like Bcl-2 itself, which prevents apoptosis, and pro-apoptotic members like Bax, which promotes it. nih.govnih.gov The ratio of Bax to Bcl-2 is a key determinant of a cell's susceptibility to apoptosis; an increase in this ratio lowers the threshold for triggering programmed cell death. nih.govresearchgate.net

The modulation of these proteins is a recognized mechanism of action for coumarin compounds. researchgate.net Studies on various coumarins have shown their ability to shift the Bax/Bcl-2 balance in favor of apoptosis. frontiersin.org For example, the furanocoumarin Methoxsalen (B1676411) (8-methoxypsoralen) induces apoptosis by increasing the Bax/Bcl-2 ratio, while other derivatives like imperatorin and Pulchrin A cause the downregulation of Bcl-2 and upregulation of Bax. frontiersin.orgmdpi.comresearchgate.net This alteration leads to mitochondrial dysfunction, the release of cytochrome c, and subsequent caspase activation. researchgate.netmdpi.com While specific quantitative data for the named this compound analogues in the primary studies is focused on other endpoints, the established activity of the broader coumarin class strongly suggests that altering the expression of Bcl-2 family proteins is a likely component of their apoptotic mechanism. researchgate.netfrontiersin.org The upregulation of Bax and downregulation of Bcl-2 is a functional hallmark of the pro-apoptotic activity of these compounds. nih.govnih.gov

Annexin V-FITC/PI Staining Analysis for Apoptosis

Inhibition of Key Cellular Targets

Beyond inducing apoptosis, this compound analogues have been found to directly inhibit the function of specific molecular targets that are essential for cancer cell growth and proliferation. This targeted inhibition represents a crucial aspect of their pharmacological profile.

Microtubules, which are dynamic polymers of α- and β-tubulin, are fundamental components of the cytoskeleton. rsc.org They play a vital role in cell division by forming the mitotic spindle, which is responsible for segregating chromosomes. rsc.org The inhibition of β-tubulin polymerization disrupts microtubule dynamics, leading to a mitotic arrest and subsequent cell death, making it an effective strategy for cancer treatment. mdpi.comrsc.org

Several novel this compound derivatives have been identified as potent inhibitors of β-tubulin polymerization. mdpi.comnih.gov Research demonstrated that Compound 6, an this compound derivative, exhibits potent inhibitory activity against β-tubulin polymerization. mdpi.com In another study, Compound 5, an this compound-3-carboxamide, was found to substantially inhibit the polymerization of β-tubulin in HepG2 cells. researchgate.netafricaresearchconnects.comnih.govresearchgate.net This inhibitory action was further supported by in silico molecular modeling, which affirmed a high binding affinity of Compound 5 to the active cavity of the β-tubulin protein, suggesting a direct mechanistic interaction. researchgate.netafricaresearchconnects.comnih.gov The development of compounds based on the ethyl this compound-3-carboxylate scaffold is an active area of research for creating new tubulin polymerization inhibitors. dntb.gov.uadntb.gov.ua

| Compound | Target | Effect | Cell Line | Reference |

| Compound 5 | β-Tubulin | Substantial inhibition of polymerization. | HepG2 | researchgate.netafricaresearchconnects.comnih.govresearchgate.net |

| Compound 6 | β-Tubulin | Potent inhibition of polymerization. | MCF-7 | mdpi.com |

DNA Replication Interference and DNA Damage Induction

The integrity of DNA and its faithful replication are fundamental to cell survival. Disruption of these processes is a key strategy in the development of anticancer agents. Certain analogues of this compound have been identified as compounds that interfere with DNA replication and induce DNA damage, ultimately leading to cell cycle arrest and apoptosis. nih.govnih.gov

Chemotherapeutic agents can induce DNA damage through various mechanisms, including the formation of DNA adducts, crosslinks, or strand breaks. nih.gov The cellular response to such damage is a complex network known as the DNA Damage Response (DDR), which can pause the cell cycle to allow for repair or, if the damage is too severe, trigger programmed cell death. nih.govclinuvel.com DNA replication inhibitors, for instance, function by depleting the nucleotides necessary for DNA synthesis, leading to stalled replication forks and the induction of double-strand breaks (DSBs). nih.govplos.org

In a study focusing on novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues, compound 7 (N-(3-acetoxy-5-bromo)phenyl-8-methoxycoumarin-3-carboxamide) was found to interfere with DNA replication. nih.govnih.gov This interference leads to the induction of DNA damage, which in turn causes cell cycle arrest. Flow cytometry analysis showed a significant increase in the percentage of cells in the S phase, coupled with a decrease in the G1 and G2/M phases, indicating a stall during the DNA synthesis phase. nih.govnih.gov This mechanism of action highlights the potential of this class of compounds to selectively target the proliferative machinery of cancer cells.

Another related compound, 8-methoxycaffeine (B1198898) (8-MOC), has also been shown to efficiently induce DNA double-strand breaks. nih.gov Studies on human T lymphocytes revealed that the induction of DSBs by 8-MOC was cell-cycle dependent, rising in coordination with the levels of DNA topoisomerase II and the beginning of DNA replication. nih.gov At concentrations between 10 and 50 microM, 8-MOC was found to be approximately 75% as effective at inducing DSBs as the known topoisomerase II inhibitors etoposide (B1684455) and ellipticine, but without exhibiting the same cytotoxicity. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key regulators of this process. frontiersin.org Overexpression of VEGFR2 is common in various cancers, including liver cancer, making it a prime target for anticancer therapies. frontiersin.org Inhibition of VEGFR2 kinase activity can block the signaling cascade that promotes the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

Recent research has unveiled that specific derivatives of this compound act as potent inhibitors of VEGFR2. A series of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides were synthesized and evaluated for their antitumor potential. nih.govnih.gov Among these, compound 7 demonstrated potent dual-inhibitory activity against both VEGFR2 and cytochrome P450 proteins. nih.govnih.gov Its efficacy was compared to the established multi-kinase inhibitor, sorafenib (B1663141). Computational docking studies further supported these findings, revealing a significant binding affinity of compound 7 within the active site of the VEGFR2 protein. researchgate.net

The inhibitory activity of these this compound analogues highlights their potential as lead compounds for the development of targeted anti-angiogenic therapies in cancer treatment. nih.govresearchgate.net

Table 1: Inhibitory Activity of this compound Analogues against HepG-2 Cells and VEGFR2

| Compound | Structure | Target | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 7 | N-(3-acetoxy-5-bromo)phenyl-8-methoxycoumarin-3-carboxamide | HepG-2 Cells | 0.75 ± 0.03 | frontiersin.org |

| Compound 7 | N-(3-acetoxy-5-bromo)phenyl-8-methoxycoumarin-3-carboxamide | VEGFR2 | Potent Inhibitor | nih.govnih.gov |

| Sorafenib | (Standard) | VEGFR2 | (Reference Drug) | nih.gov |

| Staurosporine | (Standard) | HepG-2 Cells | 8.37 ± 0.35 | frontiersin.org |

Cytochrome P450 (CYP2D6) Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including many drugs. nih.govuef.fi CYP2D6, in particular, is responsible for the metabolism of numerous commonly prescribed medications and is primarily expressed in the liver. nih.gov Its involvement in the metabolism of certain anticancer drugs and its potential role in the progression of liver cancer have made it a target for therapeutic intervention. nih.gov

Several coumarin derivatives have been investigated for their interaction with CYP enzymes. mdpi.com While some coumarins are substrates, others act as inhibitors. For example, a study on novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides found that compound 7 exhibited potent dual-inhibitory activity, targeting both cytochrome P450 and VEGFR-2 proteins. nih.govnih.gov Computational studies confirmed that this compound displays a considerable binding affinity towards the binding cavity of CYP450 proteins. nih.gov Another study showed that 7-methoxy-3-(3-methoxyphenyl)coumarin was oxidized by CYP2D6, indicating it is a substrate for the enzyme. uef.fi

It is important to note that the interaction with CYP enzymes can be highly specific to the substitution pattern on the coumarin scaffold. For instance, while some methoxycoumarins inhibit CYP2A6, the furanocoumarin methoxsalen is known to inhibit CYP2D6 among others. mdpi.com The ability of this compound analogues to inhibit CYP2D6 suggests a potential for drug-drug interactions but also presents a therapeutic opportunity, particularly in the context of cancers where CYP enzyme activity is a factor. nih.govacs.org

Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, responsible for converting androgens into estrogens. nih.gov In estrogen receptor-positive breast cancers, inhibiting aromatase is a primary therapeutic strategy to reduce tumor proliferation. nih.govbohrium.com Several synthetic aromatase inhibitors are currently in clinical use, and researchers are exploring natural and synthetic compounds, including coumarin derivatives, for novel, potent inhibitors. bohrium.com

The structural similarity of the coumarin scaffold to estrogen makes it a promising candidate for aromatase inhibition. bohrium.com Indeed, studies have shown that appropriately substituted coumarin derivatives can be potent aromatase inhibitors. mdpi.comresearchgate.net

One study identified 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin as a potent competitive inhibitor of aromatase, with a K(i) value of 84 nM, which is significantly more potent than several other known inhibitors. nih.gov Structure-activity relationship studies revealed that the 3-(4'-chlorophenyl), 4-benzyl, and 7-methoxyl groups were all important for its inhibitory activity. nih.gov

More recently, a series of novel 3-substituted this compound derivatives were synthesized and evaluated. mdpi.com Compound 6 from this series (N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid) demonstrated noteworthy aromatase blocking action, reducing the concentration of the aromatase enzyme by 0.401-fold compared to control cells. mdpi.com For comparison, the standard drug letrozole (B1683767) caused a 0.139-fold reduction under the same conditions, marking compound 6 as a potent potential aromatase inhibitor. mdpi.com

Table 2: Aromatase Inhibition by this compound Analogues

| Compound | Structure | Effect on Aromatase | Comparison | Source |

|---|---|---|---|---|

| Compound 6 | N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid | 0.401-fold decrease in enzyme concentration | Letrozole: 0.139-fold decrease | mdpi.com |

| 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin | Not specified | Potent competitive inhibitor (K(i) = 84 nM) | More potent than several known inhibitors | nih.gov |

Topoisomerase II Inhibition

Topoisomerase II enzymes are essential for managing DNA topology during processes like replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA to allow another strand to pass through, before resealing the break. rsc.org Because of their critical role in cell division, they are well-established targets for anticancer drugs. Inhibitors of topoisomerase II, such as etoposide and doxorubicin, are widely used in chemotherapy. rsc.org

Several analogues of this compound have demonstrated the ability to modulate topoisomerase II activity. In a study on novel 3,5,8-trisubstituted coumarins, compound 5 (3-(benzoyl amino)-5-bromo-8-methoxy coumarin) was found to exert its antitumor activity in MCF-7 breast cancer cells through a significant reduction (4.78-fold) in the expression of topoisomerase IIβ. nih.gov Similarly, another study identified compound 3b (2-(this compound-3-yl)-quinoxaline) as a potent inhibitor of topoisomerase enzyme activity in MCF-7 cells. rsc.org

Interestingly, some this compound-3-carboxamide derivatives have shown a different interaction. Compound 3b from a separate study (structure not fully specified) was associated with a decrease in topoisomerase IIβ enzyme inhibition, while still inducing cell cycle arrest, suggesting a complex mechanism of action that may not involve direct enzyme poisoning but rather affects its expression or regulation. researchgate.net

Table 3: Topoisomerase II (Topo II) Activity of this compound Analogues

| Compound | Structure | Cell Line | Effect on Topo II | Source |

|---|---|---|---|---|

| Compound 5 | 3-(benzoyl amino)-5-bromo-8-methoxy coumarin | MCF-7 | 4.78-fold reduction in Topo IIβ expression | nih.gov |

| Compound 3b | 2-(this compound-3-yl)-quinoxaline | MCF-7 | Substantial suppression of Topo II activity | rsc.org |

| Compound 3b | this compound-3-carboxamide derivative | MCF-7 | Decrease in Topo IIβ enzyme inhibition | researchgate.net |

Telomerase Activity Modulation

Telomeres are repetitive nucleotide sequences at the ends of chromosomes that protect them from degradation and fusion. With each cell division, telomeres shorten, acting as a form of cellular clock. plos.org The enzyme telomerase is a reverse transcriptase that can add telomeric repeats to the ends of chromosomes, thereby maintaining their length. While most somatic cells have low to no telomerase activity, the enzyme is reactivated in the vast majority of cancer cells, granting them replicative immortality. This makes telomerase a highly attractive target for cancer therapy.

A group of coumarin analogues has been shown to possess significant hepatoprotective properties by, in part, targeting telomerase activity. nih.govresearchgate.net The specific substitution pattern on the coumarin ring is a key determinant of its pharmacological properties, including telomerase inhibition. researchgate.net These findings suggest that coumarin derivatives, including those based on the this compound scaffold, hold therapeutic potential for managing diseases characterized by aberrant telomerase activity, such as liver disorders and cancer. nih.govresearchgate.net Further research into the specific mechanisms by which these compounds modulate telomerase could lead to the development of novel anticancer agents. researchgate.net

Antimicrobial and Antibacterial Activities

The rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for new antimicrobial agents. Natural products, including coumarins, are a rich source of chemical diversity and have been explored for their therapeutic potential, including antimicrobial activity. nih.gov

Several studies have reported the antimicrobial and antibacterial properties of this compound and its derivatives. frontiersin.orgontosight.ai An investigation into the constituents of Daphne oleoides led to the isolation of daphnetin (B354214) 8-methyl ether (7-hydroxy-8-methoxycoumarin). phytopharmajournal.com This compound was evaluated for its antibacterial potential and showed moderate activity against Bacillus subtilis and Klebsiella pneumoniae, with inhibition zones of 15±0.90mm and 14±0.90mm, respectively. phytopharmajournal.com

Another study systematically evaluated the antimicrobial effects of various coumarin analogues against common foodborne pathogens. researchgate.net The results indicated that the presence of a methoxy (B1213986) functional group on the coumarin skeleton was crucial for antimicrobial activity. Analogues like 7-methoxycoumarin (B196161) and 6,7-dimethoxycoumarin displayed antimicrobial properties, whereas their hydroxylated counterparts (7-hydroxycoumarin and 6,7-dihydroxycoumarin) showed no inhibitory effects. researchgate.net This suggests that the methoxy group is a key pharmacophore for the antibacterial action in this class of compounds. The mechanism is believed to involve an increase in the permeability of the bacterial cell membrane. researchgate.net

Efficacy Against Plant Pathogens (e.g., Ralstonia solanacearum)

The investigation into the antibacterial mechanisms of coumarins has revealed significant potential against plant pathogens. A notable example is the efficacy of 7-methoxycoumarin, an analogue of this compound, against Ralstonia solanacearum, a devastating bacterial pathogen responsible for causing bacterial wilt in numerous crops, leading to substantial economic losses worldwide. frontiersin.orgnih.govnih.gov

Studies have demonstrated that 7-methoxycoumarin significantly inhibits the growth of R. solanacearum. frontiersin.orgnih.gov The antibacterial activity was quantified by determining the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC). For 7-methoxycoumarin, the MIC value against R. solanacearum was found to be 75 mg/L, while the MBC value was 175 mg/L. frontiersin.orgnih.govnih.gov The inhibitory effect is concentration-dependent, with significant growth suppression observed at concentrations ranging from 25 to 100 mg/L. frontiersin.org Furthermore, research on other coumarin analogues, specifically hydroxycoumarins, has shown that hydroxylation at the C-6, C-7, or C-8 positions can significantly enhance antibacterial activity against R. solanacearum. researchgate.netmdpi.com For instance, daphnetin (7,8-dihydroxycoumarin) exhibited a potent MIC of 64 mg/L against this pathogen. mdpi.com

In pot experiments, the application of 7-methoxycoumarin effectively suppressed the progression of tobacco bacterial wilt. frontiersin.orgnih.gov At a concentration of 100 mg/L, it showed high relative control efficiencies, demonstrating its potential for application in controlling plant bacterial diseases. frontiersin.orgnih.gov

Inhibition of Biofilm Formation

Biofilm formation is a critical factor in the virulence of many pathogenic bacteria, including R. solanacearum, as it facilitates bacterial invasion and infection of host plants. frontiersin.orgmdpi.com Advanced investigations have shown that analogues of this compound are effective inhibitors of this process. nih.gov

Specifically, 7-methoxycoumarin has been shown to significantly suppress biofilm formation by R. solanacearum at concentrations between 25 and 100 mg/L. frontiersin.orgnih.govnih.gov This anti-biofilm activity is a key component of its mechanism of action against the pathogen. frontiersin.org Studies on other coumarin derivatives have reinforced these findings. Hydroxycoumarins such as daphnetin, esculetin, and umbelliferone (B1683723) also markedly reduce biofilm formation in R. solanacearum. mdpi.com Daphnetin, in particular, showed a 99.22% reduction in biofilm formation at a concentration of 100 mg/L. mdpi.com

The ability of coumarins to inhibit biofilm is not limited to plant pathogens. They have demonstrated broad-spectrum antibiofilm activity against both Gram-negative and Gram-positive bacteria, including clinically relevant pathogens like Escherichia coli and Staphylococcus aureus. nih.govnih.gov This suggests that the coumarin scaffold is a promising template for developing anti-biofilm agents. nih.gov For example, one study highlighted that a coumarin derivative was able to disrupt 86.2% of a preformed biofilm by S. aureus. mdpi.com

Effects on Bacterial Ultrastructure and Intracellular Constituent Leakage

A key mechanism behind the antibacterial activity of this compound analogues involves the disruption of bacterial cell structure. frontiersin.orgnih.gov Electron microscopy studies have provided direct evidence of this effect. Treatment with 7-methoxycoumarin was observed to destroy the cell membrane of R. solanacearum. frontiersin.orgnih.govnih.gov This damage to the membrane integrity leads to the leakage of intracellular components, a critical factor in its bactericidal action. nih.gov

Similar mechanisms have been observed with other coumarin analogues. Studies on hydroxycoumarins confirmed that these compounds can mechanically destroy the cell membrane of R. solanacearum. researchgate.netmdpi.com Research on coumarin analogues against foodborne pathogens also indicated that their antimicrobial mechanism is associated with an increase in cell membrane permeability, leading to the release of extracellular ATP and other cell constituents. nih.govresearchgate.net This loss of cell membrane integrity is a common antimicrobial mechanism for this class of compounds. nih.govresearchgate.net Some natural coumarins, such as 7-hydroxycoumarin, can also cause disorganization of microtubules, affecting the cytoskeleton which is vital for various cellular processes. researchgate.net

Suppression of Virulence-Associated Genes

Beyond direct structural damage, this compound analogues can exert their antibacterial effects by modulating the expression of genes essential for bacterial virulence. In R. solanacearum, 7-methoxycoumarin has been found to significantly suppress the expression of several virulence-associated genes. frontiersin.orgnih.govnih.gov

Quantitative real-time PCR (qRT-PCR) analysis revealed that 7-methoxycoumarin treatment inhibited the transcriptional expression of genes related to the type III secretion system (T3SS), such as hrpG and popA, which are crucial for bacterial infection. frontiersin.orgnih.govresearchgate.net Additionally, the expression of the extracellular polysaccharide synthesis gene epsE was also significantly inhibited. nih.gov The suppression of these specific genes indicates that 7-methoxycoumarin may disrupt the T3SS and biofilm formation at a genetic level. frontiersin.orgresearchgate.net In contrast, the expression of other genes like cheA and xpsR was not significantly affected. researchgate.net The targeted suppression of key virulence factors highlights a sophisticated mechanism of action for this coumarin analogue. researchgate.net

Activity Against Clinical Pathogenic Bacteria (e.g., Staphylococcus aureus, Escherichia coli)

Analogues of this compound have demonstrated notable antibacterial activity against a range of clinically significant pathogenic bacteria. nih.govresearchgate.net The presence of a methoxy functional group on the coumarin skeleton appears to be important for this activity. nih.govresearchgate.net

Daphnetin 8-methyl ether (7-hydroxy-8-methoxycoumarin) showed moderate antibacterial activity against Bacillus subtilis and Klebsiella pneumoniae. phytopharmajournal.com Other derivatives, such as 7,8-dihydroxy-6-methoxycoumarin and 7-hydroxy-6-methoxycoumarin, displayed significant antimicrobial effects against foodborne pathogens including Escherichia coli and Staphylococcus intermedius. nih.govresearchgate.net In contrast, analogues with only hydroxyl groups, like 7-hydroxycoumarin and 6,7-dihydroxycoumarin, showed no activity against these pathogens, underscoring the role of the methoxy group. nih.govresearchgate.net

While some this compound derivatives have shown activity, others have not. For instance, a study on 4-phenyl-2-(coumarin-3-yl)-6-(this compound-3-yl)pyridine found it had moderate activity against the Gram-positive B. subtilis but was inactive against the Gram-negative E. coli. semanticscholar.org Furthermore, some studies found that many coumarin derivatives, including those with methoxy groups, did not exhibit direct, relevant antibacterial activity against strains of S. aureus (MIC ≥ 128 µg/mL), but they could modulate the activity of existing antibiotics, suggesting a role as antibiotic adjuvants. nih.gov

Table 1: Antibacterial Activity of Selected this compound Analogues

| Compound | Bacterial Strain | Activity / MIC | Source |

|---|---|---|---|

| 7-Methoxycoumarin | Staphylococcus aureus | MIC = 0.5 mg/ml | caymanchem.com |

| 7-Methoxycoumarin | Ralstonia solanacearum | MIC = 75 mg/L | frontiersin.orgnih.govnih.gov |

| Daphnetin 8-methyl ether (7-hydroxy-8-methoxycoumarin) | Bacillus subtilis | Moderate (15±0.90mm inhibition zone) | phytopharmajournal.com |

| Daphnetin 8-methyl ether (7-hydroxy-8-methoxycoumarin) | Klebsiella pneumoniae | Moderate (14±0.90mm inhibition zone) | phytopharmajournal.com |

| 7,8-dihydroxy-6-methoxycoumarin | Escherichia coli, Staphylococcus intermedius | Notable antimicrobial activity | nih.govresearchgate.net |

Antioxidant Properties and Oxidative Stress Reduction

Coumarins and their derivatives are recognized for their antioxidant capabilities, which are linked to beneficial health effects. sysrevpharm.org These compounds can scavenge free radicals and reduce oxidative stress in cells. ontosight.ai The antioxidant properties of this compound analogues are attributed to their chemical structure, which allows them to delay, prevent, or remove oxidative damage to target molecules. sysrevpharm.orgnih.gov

Fraxetin (7,8-dihydroxy-6-methoxycoumarin) is an analogue that exhibits antioxidant properties by modulating the Nrf2 signaling pathway. nih.gov The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the endogenous antioxidant system, protecting cells from oxidative stress induced by reactive oxygen species (ROS). nih.gov Fraxetin has been shown to upregulate the expression of heme oxygenase-1 (HO-1), an Nrf2-target gene, and increase the levels of the antioxidant glutathione (B108866) (GSH) and the activity of various antioxidant enzymes. nih.gov

Similarly, synthetic hybrids of this compound-3-carboxamides have been found to mitigate intracellular oxidative stress. researchgate.net Pretreatment with these compounds prevented mitochondrial dysfunction and reduced lactate (B86563) dehydrogenase (LDH) leakage in neuronal cells, with their mechanism potentially linked to the activation of sirtuin 1 (SIRT1). researchgate.net The ability of coumarin derivatives to act as antioxidants is a significant aspect of their diverse pharmacological profile. researchgate.net

Anti-inflammatory Effects and Cytokine Modulation

The anti-inflammatory properties of this compound and its analogues are well-documented and represent a promising area for therapeutic development. researchgate.net These compounds can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and other inflammatory mediators. ontosight.airesearchgate.net

For example, 4-hydroxy-7-methoxycoumarin (B561722), a related analogue, significantly reduces the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov It also strongly decreases the expression of the enzymes responsible for their production, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, this compound reduces the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

The mechanism behind these effects often involves the downregulation of major inflammatory signaling pathways. frontiersin.org 4-hydroxy-7-methoxycoumarin exerts its anti-inflammatory actions by inhibiting the activation of nuclear factor kappa B (NF-κB), a primary transcription factor for pro-inflammatory genes. nih.gov It also decreases the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2 and JNK. nih.gov Other coumarin derivatives, like fraxetin, have also been shown to inhibit inflammatory markers such as TNF-α and IL-1β. nih.gov This modulation of cytokine production and inflammatory pathways positions coumarin derivatives as potential candidates for treating various inflammatory conditions. researchgate.netfrontiersin.org

Anti-allergic Activity and Chemical Mediator Release Inhibition

Research into the anti-allergic potential of coumarin derivatives has revealed their capacity to modulate immune responses. While direct studies on this compound are limited, investigations into structurally similar compounds, such as 7-methoxycoumarin, provide insights into the potential mechanisms. 7-Methoxycoumarin, isolated from estragon, has demonstrated inhibitory effects on the release of chemical mediators from rat basophilic leukemia (RBL-2H3) cells. tandfonline.comtandfonline.comjst.go.jp This cell line is a widely used in vitro model for studying mast cell degranulation, a key event in allergic reactions.

Studies have shown that 7-methoxycoumarin can inhibit IgE-mediated β-hexosaminidase release from these cells. researchgate.net β-hexosaminidase is a marker enzyme for mast cell degranulation, and its inhibition suggests a stabilization of mast cells, preventing the release of histamine (B1213489) and other pro-inflammatory mediators that trigger allergic symptoms. researchgate.net Further analysis of the structure-activity relationship among related coumarins indicated that an oxygen-containing functional group at the 7-position of the coumarin structure was beneficial for this inhibitory activity. tandfonline.comtandfonline.comjst.go.jp The mechanism appears to involve the inhibition of an early step in the signal transduction pathway, preceding intracellular calcium release and protein kinase C activation. tandfonline.comtandfonline.comjst.go.jp

Neuroprotective and Anti-amyloid-β Properties

The potential of this compound and its analogues in the context of neurodegenerative diseases, particularly Alzheimer's disease, has been an area of active investigation. Alzheimer's is characterized by the extracellular aggregation of amyloid-β (Aβ) peptides, leading to the formation of toxic oligomers and plaques in the brain. frontiersin.org

An analogue of this compound, phellopterin (B192084), has been identified as having noteworthy neuroprotective, anti-amyloid-β, and anti-inflammatory properties. nih.gov Another analogue, an this compound derivative designated as 4i, has demonstrated a significant ability to block Aβ-aggregation. nih.gov In addition to its anti-aggregation properties, compound 4i also exhibited a high degree of protection against hydrogen peroxide (H₂O₂)-induced cell death in PC12 cells, a cell line commonly used in neuroscience research. nih.gov This suggests that the this compound scaffold may contribute to neuroprotection through multiple mechanisms, including the inhibition of amyloid fibril formation and the mitigation of oxidative stress.

The aggregation of Aβ peptides is a critical event in the pathogenesis of Alzheimer's disease. frontiersin.org The ability of this compound analogues to interfere with this process highlights their potential as therapeutic leads. For instance, studies on other coumarin derivatives have shown they can inhibit Aβ aggregation, with some compounds demonstrating IC₅₀ values in the micromolar range for the inhibition of self-induced Aβ aggregation. researchgate.net

Antidepressant Effects

Coumarin and its derivatives have been explored for a range of neurological activities, including potential antidepressant effects. medcraveonline.comresearchgate.net The analogue xanthotoxin (also known as 8-methoxypsoralen) has been a particular focus of such research. nih.govjournal-jop.org Studies suggest that xanthotoxin may exert antidepressant-like properties. nih.govresearchgate.net

Research using animal models has shown that acute administration of xanthotoxin can reduce immobility time in the forced swim test, a common behavioral assay used to screen for antidepressant activity. nih.govresearchgate.net The proposed mechanism for this effect involves the modulation of key neurotransmitter systems. A dose-dependent increase in serotonin (B10506) and noradrenaline has been observed in the prefrontal cortex of female mice following xanthotoxin administration. nih.govresearchgate.net These neurotransmitters play a crucial role in mood regulation, and many current antidepressant medications work by increasing their synaptic availability.

Furthermore, some studies indicate that the antidepressant effects of certain coumarins, like scopoletin, may be mediated through the activation of dopamine (B1211576) D1 and D2 receptors. nih.gov Xanthotoxin is also noted to have an inhibitory effect on monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and noradrenaline. journal-jop.org By inhibiting this enzyme, xanthotoxin could potentially increase the levels of these mood-regulating chemicals in the brain.

Anti-adipogenic Activity

The investigation into the role of natural compounds in regulating adipogenesis—the process by which pre-adipocytes differentiate into mature fat cells—has identified certain coumarin analogues as having potential anti-adipogenic effects. nih.gov Adipogenesis is a key process in the development of obesity, and its inhibition is a target for therapeutic intervention. plos.orghimedialabs.com

Phellopterin, an analogue of this compound, has been shown to possess significant anti-adipogenic activity. nih.govnih.gov Studies using the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, have demonstrated that phellopterin can reduce lipid deposition in these cells as they differentiate. nih.govnih.govmdpi.com This suggests that phellopterin can interfere with the molecular pathways that lead to fat cell formation and lipid accumulation.

The anti-adipogenic effects of compounds like phellopterin are often associated with the downregulation of key adipogenic transcription factors. nih.govcabidigitallibrary.org These include peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs), which are master regulators of adipocyte differentiation. plos.org By inhibiting these factors, compounds can effectively halt the maturation of pre-adipocytes.

Enzyme Inhibitory Activities

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of carbohydrates into glucose. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia, a hallmark of type 2 diabetes. Several coumarin derivatives have been identified as potent α-glucosidase inhibitors. acs.orgfrontiersin.org

While specific IC₅₀ values for this compound are not widely reported, numerous studies on its analogues demonstrate significant inhibitory activity. For instance, a series of biscoumarin derivatives have shown prominent α-glucosidase inhibition, with some compounds exhibiting IC₅₀ values in the low micromolar range, significantly more potent than the standard drug acarbose. acs.org One such derivative, with a 4-methyl substitution, was found to be a competitive inhibitor with a Ki value of 22.4 µM. acs.org Another study highlighted a novel eriodictyol (B191197) derivative that was a more potent α-glucosidase inhibitor than acarbose, with an IC₅₀ value of 28.1 ± 2.6 μM. nih.gov Furthermore, the compound 8-(7-methoxycoumarin-6-yl)luteolin has been noted for its strong inhibitory profile against α-glucosidase. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Coumarin Analogues

| Compound/Analogue | IC₅₀ (µM) | Inhibition Type | Reference |

| Biscoumarin Derivative (18) | 0.62 ± 0.01 | Competitive | acs.org |

| Biscoumarin Derivative (19) | 1.21 ± 0.16 | Competitive | acs.org |

| Eriodictyol Derivative (4) | 28.1 ± 2.6 | Not specified | nih.gov |

| Acarbose (Standard) | 93.63 | Not applicable | acs.org |

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. oamjms.eu Inhibition of this enzyme is of interest for the treatment of hyperpigmentation disorders and is also explored for its potential in preventing the browning of fruits and vegetables. The effect of coumarins on tyrosinase can be complex, with some derivatives acting as inhibitors while others may enhance its activity.

While this compound itself has been reported to enhance melanogenesis, several of its analogues have been synthesized and evaluated as tyrosinase inhibitors. mdpi.comresearchgate.net For example, a study on coumarin-based thiosemicarbazone analogues identified compounds with potent anti-tyrosinase activity. mdpi.com One such compound, FN-19, exhibited an IC₅₀ value of 42.16 ± 5.16 µM, making it more active than the reference inhibitors ascorbic acid and kojic acid. mdpi.com Kinetic studies revealed that FN-19 acts as a mixed inhibitor. mdpi.com Other coumarin derivatives have also shown tyrosinase inhibitory activity with IC₅₀ values ranging from the low to high micromolar range. mdpi.com

Table 2: Tyrosinase Inhibitory Activity of Selected Coumarin Analogues

| Compound/Analogue | IC₅₀ (µM) | Reference |

| Coumarin-thiosemicarbazone (FN-19) | 42.16 ± 5.16 | mdpi.com |

| Coumarin-thiosemicarbazone (FN-10) | 72.40 ± 6.53 | mdpi.com |

| Coumarin-thiosemicarbazone (FN-06) | 86.72 ± 7.29 | mdpi.com |

| Kojic Acid (Standard) | 72.27 ± 3.14 | mdpi.com |

| Ascorbic Acid (Standard) | 386.5 ± 11.95 | mdpi.com |

Acetyl- and Butylcholinesterase Inhibition

The investigation into the cholinesterase inhibitory potential of this compound and its derivatives has revealed a notable selectivity towards butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). Research indicates that many analogues featuring the this compound scaffold demonstrate weak to negligible inhibitory action against AChE. frontiersin.org

Conversely, studies have identified moderate to potent inhibitory effects against BuChE. In a series of synthesized 3-arylcoumarins bearing an 8-methoxy group, several compounds displayed significant BuChE inhibition. frontiersin.org For instance, analogues with specific substitutions on the aryl and benzyl (B1604629) triazole moieties exhibited IC50 values in the micromolar range. Notably, the position of the methoxy group on the coumarin ring is suggested to influence the selectivity between BuChE and AChE. nih.gov

Further research into hybrid compounds has underscored the potential of the this compound core in designing potent BuChE inhibitors. One such analogue, a pyridinium (B92312) salt derivative, was identified as a highly potent BuChE inhibitor with an IC50 value in the nanomolar range. nih.gov This highlights the importance of the this compound structure as a scaffold for developing selective BuChE inhibitors.

Table 1: Butyrylcholinesterase (BuChE) Inhibition by this compound Analogues

| Compound | IC50 (µM) | Notes | Reference |

|---|---|---|---|

| This compound analogue 8q | 18.9 | 3-Arylcoumarin bearing N-benzyl triazole moiety. | frontiersin.org |

| This compound analogue 8r | 6.7 | 3-Arylcoumarin bearing N-benzyl triazole moiety. | frontiersin.org |

| (E)-1-(2-Chlorobenzyl)-4-(3-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-enyl)pyridinium chloride | 0.125 | A coumarin-pyridinium hybrid. | nih.gov |

Carbonic Anhydrase Isoforms IX and X Inhibition

The this compound scaffold has been explored for its inhibitory activity against various carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX. Coumarins, in general, are recognized as a class of CA inhibitors that often exhibit selectivity for tumor-associated isoforms like CA IX and XII over cytosolic forms CA I and II. nih.govresearchgate.netnih.gov They are believed to act as "suicide inhibitors"; the enzyme's own esterase activity hydrolyzes the coumarin's lactone ring, and the resulting carboxylate anchors to the zinc ion in the active site, blocking its entrance. nih.gov

A close analogue, 7-hydroxy-8-methoxycoumarin, has been specifically evaluated for its inhibitory potential against a panel of human (h) CA isoforms. This natural product demonstrated submicromolar inhibition against hCA IX, with a reported inhibition constant (Ki) of 0.85 µM. griffith.edu.au This finding suggests that the 8-methoxy substitution pattern is favorable for interaction with this particular isoform.

Table 2: Carbonic Anhydrase IX (CA IX) Inhibition by an this compound Analogue

| Compound | Ki (µM) | Target Isoform | Reference |

|---|---|---|---|

| 7-Hydroxy-8-methoxycoumarin | 0.85 | hCA IX | griffith.edu.au |

Despite the investigation into CA IX, there is no available research data regarding the inhibitory effects of this compound or its analogues on carbonic anhydrase isoform X (CA X).

Structure Activity Relationship Sar Studies of 8 Methoxycoumarin Derivatives

Influence of Substituents at the 3-Position on Biological Activity

The C-3 position of the 8-methoxycoumarin ring is a critical site for modification, significantly influencing the molecule's bioactivity. Studies have shown that introducing different functional groups at this position can dramatically alter the compound's therapeutic potential, particularly its anticancer effects.

For instance, the basic scaffold, this compound-3-carboxamide, displays moderate antiproliferative activity against liver cancer (HepG2) cells with a half-maximal inhibitory concentration (IC₅₀) of 17 µM. nih.govresearchgate.net The introduction of an acetyl group to this 3-carboxamide moiety (forming N-(acetyl)this compound-3-carboxamide) enhances cytotoxic activity, lowering the IC₅₀ to 2.3 µM. nih.govresearchgate.net This suggests that the acetyl group may facilitate stronger binding to target proteins through hydrogen bond acceptance. researchgate.net

Furthermore, hydrolyzing the 3-carboxamide to a 3-carboxylic acid group also results in a significant improvement in antiproliferative activity (IC₅₀ of 5 µM). nih.gov This highlights the importance of a hydrogen bonding acceptor group (C=O) at the C-3 position for the cytotoxicity of this class of compounds. nih.gov The strategic placement of substituents at this position is therefore a key strategy in designing potent this compound-based therapeutic agents. bohrium.com

Table 1: Influence of C-3 Position Substituents on Anticancer Activity in HepG2 Cells

| Compound | C-3 Substituent | IC₅₀ (µM) | Source(s) |

| This compound-3-carboxamide | -CONH₂ | 17 | nih.gov, researchgate.net |

| N-(acetyl)this compound-3-carboxamide | -CONH-C(O)CH₃ | 2.3 | nih.gov, researchgate.net |

| This compound-3-carboxylic acid | -COOH | 5 | nih.gov |

Impact of Halogenation (e.g., Bromine) on Activity and Binding Affinity

Halogenation, particularly bromination, of the this compound scaffold is a significant modification that can profoundly affect biological activity. Unlike typical coumarin (B35378) reactions where halogenation often occurs on the pyrone ring, for this compound, substitution tends to happen on the benzene (B151609) ring. scispace.com

The introduction of a bromine atom at the C-5 position of this compound-3-carboxamide leads to a remarkable increase in cytotoxic activity against liver cancer cells, with the IC₅₀ value dropping from 17 µM to just 0.9 µM. nih.gov This modification significantly enhances the compound's potency, making it more effective than the standard anticancer drug staurosporine (B1682477) (IC₅₀ of 8.4 µM) in this context. nih.gov